Ethyl 4-methylpiperidine-4-carboxylate

Übersicht

Beschreibung

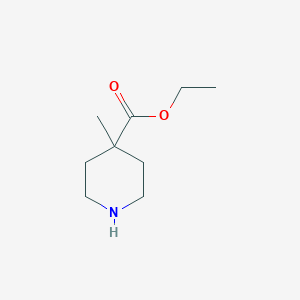

Ethyl 4-methylpiperidine-4-carboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is used in various chemical syntheses and has applications in the pharmaceutical industry .

Wirkmechanismus

Target of Action

Ethyl 4-methylpiperidine-4-carboxylate primarily targets Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is known that the compound interacts with its targets, potentially influencing the production of nitric oxide

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its targets, it is likely that the compound influences pathways involving nitric oxide signaling

Result of Action

Given its targets, it is plausible that the compound influences cellular processes involving nitric oxide signaling

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

Biochemische Analyse

Biochemical Properties

It is known to be a key building block for piperazine-based CCR5 antagonists .

Cellular Effects

As a building block for CCR5 antagonists, it may indirectly influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the replacement of the ester function with an amino group provides a key building block for piperazine-based CCR5 antagonists .

Metabolic Pathways

As a building block for CCR5 antagonists, it may indirectly influence metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-methylpiperidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-methylpiperidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-methylpiperidine-4-carboxylate can be compared with other similar compounds such as:

- Ethyl 1-methylpiperidine-4-carboxylate

- Ethyl N-Boc-4-methylpiperidine-4-carboxylate

- Ethyl 4-methylpiperidine-2-carboxylate

These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

Ethyl 4-methylpiperidine-4-carboxylate is a compound belonging to the class of piperidine derivatives, which are known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

- Chemical Formula : C₁₄H₁₉N₃O₂

- Molecular Weight : 263.3354 g/mol

- Structure : The compound features a piperidine ring with a carboxylate group and an ethyl substituent, contributing to its biological activity.

Absorption and Distribution

This compound exhibits favorable pharmacokinetic properties:

- Human Intestinal Absorption : High probability (1.0)

- Blood-Brain Barrier Penetration : High probability (0.9577)

- P-glycoprotein Interaction : It acts as a substrate and shows moderate inhibition potential, indicating its ability to cross biological membranes effectively .

Biological Activity

The compound has been evaluated for various biological activities:

This compound appears to exert its biological effects through several mechanisms:

- Nitric Oxide Production : It may enhance the synthesis of nitric oxide (NO), a critical signaling molecule involved in inflammation and immune responses .

- Cytokine Modulation : The compound has been implicated in the modulation of pro-inflammatory cytokines such as IL-6 and IL-8, which are crucial in the inflammatory response .

Study on Analgesic Activity

A study conducted on the analgesic properties of this compound revealed that at a dosage of 20 mg/kg, it exhibited significant pain relief comparable to established analgesics. The study utilized both behavioral assays and biochemical markers to assess pain response in animal models.

| Compound | Dose (mg/kg) | Analgesic Effect | Reference |

|---|---|---|---|

| This compound | 20 | Moderate | |

| Piroxicam | 20 | Strong | |

| Meloxicam | 20 | Strong |

Cytotoxicity Study

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines:

Eigenschaften

IUPAC Name |

ethyl 4-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXSWDQLJWHKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598365 | |

| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103039-88-9 | |

| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.